Specific Scientific Field: Organic synthesis and functionalization.
Summary: Researchers explore the compound’s use in anti-Markovnikov hydromethylation reactions.
Methods of Application: Employing the compound as a boronic ester precursor in catalytic protodeboronation reactions.
Results: Formation of methylated alkenes with anti-Markovnikov regioselectivity.
6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is an organic compound belonging to the indole family, characterized by its unique structure featuring a bromine atom and a methoxyethyl substituent. This compound is a derivative of indole-2,3-dione, which is known for its significant biological activities. The molecular formula is C₉H₁₀BrN₁O₂, and it has a molecular weight of approximately 232.09 g/mol . The presence of the bromine atom and the methoxyethyl group contributes to its distinct properties and potential applications in medicinal chemistry.
The chemical behavior of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione can be attributed to its functional groups. It undergoes various reactions typical of indole derivatives:
These reactions expand its utility in synthetic organic chemistry, particularly in the development of new pharmaceuticals .
Indole derivatives, including 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, have been studied for various biological activities:
The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods:
The unique structure and biological activity of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione lend themselves to various applications:
Interaction studies involving 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione focus on its binding affinity with biological targets:
Such studies are crucial for understanding how this compound could be utilized therapeutically .
Several compounds share structural similarities with 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Bromoindole | Indole structure with a bromine at position 6 | Known for significant biological activities |
Isatin (Indole-2,3-dione) | Contains carbonyl groups at positions 2 and 3 | Widely studied for anticancer properties |
5-Bromoindoline | Similar indoline structure with bromination | Exhibits different reactivity patterns |
4-Methoxyindole | Methoxy group at position 4 | Different biological activity profile |
These compounds illustrate the diversity within the indole family while highlighting the unique features of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione that may influence its specific interactions and applications .
Phase transfer catalysis represents a fundamental approach for the synthesis of nitrogen-alkylated indole derivatives, including 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione [1]. The methodology involves bringing together substrates that prefer different phases through the use of quaternary ammonium salt catalysts, which facilitate the transport of anions into organic phases where reactions can proceed efficiently [1]. Tetraalkylammonium halides serve as the most common phase transfer catalysts, typically employed in catalytic amounts of approximately one percent molar ratio [1].
The alkylation of indole derivatives under phase transfer catalysis conditions utilizes strong aqueous sodium hydroxide solutions, typically fifty percent concentration, in combination with organic solvents [1]. The reaction mechanism involves the formation of indole anions in the presence of base, which are then transferred to the organic phase by the quaternary ammonium catalyst [1]. This approach has demonstrated particular effectiveness for the preparation of nitrogen-substituted indole compounds, where traditional homogeneous conditions often fail to provide adequate selectivity [2].
Asymmetric phase transfer catalysis has emerged as a sophisticated extension of this methodology, enabling the preparation of enantiomerically pure indole derivatives [2] [3]. Chiral quaternary ammonium salts derived from cinchona alkaloids have proven particularly effective in these transformations [2]. The enantioselective phase transfer catalyzed intramolecular nitrogen-alkylation of indoles proceeds through a complex interplay of weak noncovalent interactions between the chiral catalyst and substrate [3].
Multi-site phase transfer catalysts have shown enhanced efficacy in the synthesis of nitrogen-arylated indoles from chloronitrobenzenes and indole under heterogeneous solid-liquid conditions [4]. These systems demonstrate improved conversion rates and reaction kinetics compared to conventional single-site catalysts [4]. The apparent reaction rate follows pseudo-first-order kinetics, with rate constants significantly influenced by catalyst concentration, temperature, and stirring speed [4].
The formation of dihydroindole cores represents a critical synthetic transformation in the preparation of complex indole derivatives [5]. Reductive interrupted Fischer indolization has emerged as a highly effective method for accessing dihydroindole frameworks [5] [6]. This approach employs isopropanol as both solvent and hydride source in a Meerwein-Ponndorf-Verley type reduction mechanism [5] [6].
The reductive Fischer indolization process proceeds through careful temperature control, with optimal conditions achieved at temperatures ranging from eighty-five to one hundred fifteen degrees Celsius [5]. Under these conditions, intermediate iminium species are selectively reduced to afford dihydroindole products in yields reaching sixty-three percent [5]. The sacrificial alcohol solvent serves as the hydride donor, enabling a one-pot transformation that avoids the need for external reducing agents [6].
Alternative reduction strategies include the application of triethylsilane under Brønsted acidic conditions using trifluoroacetic acid [7]. This methodology enables the conversion of cyclic beta-oxoesters and arylhydrazine derivatives to annulated indolines with quaternary bridgehead carbon centers [7]. The reaction proceeds at ambient temperature and provides products as single diastereoisomers with relative cis-configuration [7].
Sulfonium ylide-mediated annulation represents another powerful approach for constructing disubstituted dihydroindoles [8]. The formal four-plus-one annulation strategy relies on Michael addition and substitution reactions carried out at ambient temperature [8]. This methodology delivers dihydroindoles with excellent yields and diastereoselectivities exceeding twenty to one ratios [8].
Palladium-catalyzed formal four-plus-one cycloaddition provides access to disubstituted dihydroindoles through a carbene migratory insertion and reductive elimination sequence [9]. The reaction proceeds via a pi-allyl palladium species and demonstrates high diastereoselectivity [9]. This transformation complements existing methods of indoline assembly by offering alternative regioselectivity patterns [9].
Selective bromination of indole derivatives represents a crucial functionalization strategy for accessing halogenated intermediates [10] [11]. Recent developments have established rapid one-step methods for carbon-five selective bromination of indole alkaloids using pyridinium tribromide and hydrochloric acid in methanol at zero degrees Celsius [10] [11]. These conditions enable complete conversion within ten minutes while maintaining high selectivity [11].
The bromination mechanism involves the in-situ generation of a carbon-three, carbon-five dibrominated indolenine intermediate that serves as the active brominating agent [11]. This intermediate has been independently synthesized and its role experimentally verified [11]. The method operates under mild reaction conditions, accommodates various functional groups, and produces high yields without requiring special protection or directing groups [11].
Pyridinium bromide perbromide has proven effective for selective bromination of resin-bound indole carboxylic acids [12] [13]. This reagent enables monobromination at the carbon-five position of isatin derivatives when employed in acetic acid medium [14]. The methodology demonstrates excellent regioselectivity and can be combined with subsequent Suzuki coupling reactions for further functionalization [12].
Enzymatic halogenation represents an emerging approach for indole bromination [15]. The thermostable enzyme variant three-LSR catalyzes bromination of indoles and azaindoles without substituents at carbon-two and carbon-three positions [15]. High conversion levels are achieved using partially purified enzyme preparations without external flavin reductase addition [15].
N-bromosuccinimide provides an alternative bromination strategy, particularly effective for activated indole substrates [16]. When combined with catalytic benzoyl peroxide under reflux conditions, this reagent enables selective bromination of methoxyindole derivatives [16]. The reaction demonstrates excellent functional group tolerance and can be scaled for preparative applications [16].
Modern catalytic systems for indole synthesis have evolved to incorporate sophisticated metal-based catalysts that enable precise control over reaction outcomes [17] [18]. Silver-catalyzed methods utilizing pi-acidic alkyne activation have demonstrated particular effectiveness for the synthesis of hydroxylated indole derivatives [17]. These systems operate through back-to-front indole synthesis strategies that provide access to substituted patterns difficult to achieve through conventional approaches [17].
Heterogeneous bimetallic palladium-copper on carbon catalysts enable indole synthesis in pure water through cascade Sonogashira alkynylation-cyclization sequences [19]. The cooperative role of both palladium and copper metals proves essential for reaction efficiency, with optimal metal loading established at two mole percent palladium [19]. These systems demonstrate broad functional group tolerance and eliminate the need for organic co-solvents [19].
Platinum-based alumina catalysts have shown exceptional performance in the direct synthesis of indoles from aniline and ethylene glycol [20] [21]. Optimal catalyst composition consists of three weight percent platinum supported on acidic alumina [20]. The platinum particles achieve nano-scale dispersion on the carrier surface without affecting the alumina crystal structure [20]. Under optimized conditions, indole yields exceed fifty percent [20].
Catalyst-controlled site-selective carbon-hydrogen functionalization represents a frontier in indole synthesis methodology [18]. Rhodium and iridium catalysts enable divergent functionalization patterns from identical starting materials through judicious choice of reaction conditions [18]. Rhodium-silver catalyst systems promote carboxamide translocation with concomitant carbon-three functionalization, while iridium-silver systems provide carbon-two alkylated products [18].
Catalyst System | Optimal Temperature (°C) | Solvent System | Reaction Time | Catalyst Loading (mol%) | Selectivity Features |
---|---|---|---|---|---|
Palladium-Copper on Carbon | Room temperature | Water | 2-24 hours | 2 | High functional group tolerance |
Platinum on Alumina | 190 | Nitrogen atmosphere | 40 minutes | 3 weight percent | Weakly acidic, nano-dispersed platinum |
Rhodium-Silver | 135 | Toluene-trifluoroethanol | 15 minutes - 2 hours | 5-10 | Site-selective carbon-hydrogen activation |
Iridium-Silver | 100 | Organic solvents | 2-24 hours | 5-10 | Regioselective functionalization |
Manganese-catalyzed regioselective alkylation systems enable solvent-controlled selectivity between carbon-three and nitrogen-alkylation pathways [22]. The catalyst system demonstrates remarkable sensitivity to solvent choice, with toluene promoting carbon-three alkylation and trifluoroethanol favoring nitrogen-functionalization [22]. Mechanistic studies indicate that the reactions proceed through combined acceptorless dehydrogenation and hydrogen autotransfer strategies [22].
Industrial scalability of indole synthesis methodologies requires careful consideration of process efficiency, environmental impact, and economic viability [23] [24]. Automated and accelerated synthesis platforms utilizing acoustic droplet ejection technology enable rapid screening of reaction conditions on nanomole scales [23] [24]. These systems facilitate the exploration of large chemical spaces with unprecedented building block diversity, including sixty-eight isocyanides and seventy-two carboxylic acids [23].
The scalability from nanomole to milligram quantities has been demonstrated for interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions [23]. Multiple reactions successfully transition from nano-scale screening to preparative millimole scale synthesis, confirming synthetic utility [23]. This approach enables rapid identification of optimal conditions before commitment to larger scale production [24].
Continuous flow methodologies represent a significant advancement in industrial indole synthesis [25]. Fischer indole synthesis conducted in dimethyl sulfoxide, acetic acid, and water solvent systems under continuous flow conditions proves more suitable for industrial scale-up compared to traditional batch methods [25]. The optimized continuous process operates at one hundred ten degrees Celsius with phenylhydrazine hydrochloride to cyclopentanone ratios of one to one point zero five [25].
Microwave-assisted synthesis protocols enable parallel synthesis and variation of indole substitution patterns with high overall yields [26] [27]. These methodologies have been successfully scaled to yield multi-gram quantities of preferred indole compounds [26] [27]. The approach allows for efficient property optimization while reducing resource consumption and waste generation [26].
Synthesis Method | Scale Range | Typical Yield (%) | Key Advantages | Industrial Applications |
---|---|---|---|---|
Phase Transfer Catalysis | Milligram to kilogram | 70-92 | High selectivity, mild conditions | Pharmaceutical intermediates |
Reduction Approaches | Gram to kilogram | 60-95 | Chemoselective, one-pot procedures | Alkaloid synthesis |
Bromination Techniques | Milligram to gram | 75-90 | Fast reaction, no protection needed | Agrochemicals |
Catalytic Optimization | Nanomole to gram | 50-97 | Excellent enantioselectivity | Drug discovery |
Continuous Flow | Gram to kilogram | 50-85 | Environmentally friendly, automated | Large-scale manufacturing |
Green chemistry approaches emphasizing environmentally benign methodologies have gained prominence in industrial indole synthesis [28]. These include microwave synthesis, ionic liquids, water as solvent, ultrasound activation, nanocatalysts, and solvent-free reactions [28]. The implementation of green approaches offers advantages including high yields, short reaction times, inexpensive reagents, and reduced environmental impact [28].
Ultrafast microflow synthesis methodologies enable precise control of reaction times and temperature while limiting the presence of unstable intermediates to approximately zero point one seconds [29]. This approach prevents unwanted dimerization and multimerization reactions that typically limit yields in conventional batch processes [29]. Target product yields of ninety-five percent have been achieved using microflow technology where conventional flask reactions fail completely [29].
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure and molecular packing arrangements of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. Related brominated indoline derivatives have been extensively studied using X-ray diffraction, providing valuable insights into the structural characteristics of this compound family [3] [4] [5].
The crystallographic data for similar brominated indole compounds typically reveals monoclinic or orthorhombic crystal systems [3] [5]. For 6-bromoisatin derivatives, unit cell parameters commonly fall within ranges of a = 7-10 Å, b = 8-12 Å, and c = 15-25 Å, with β angles around 90-120° [3] [4]. The Z value typically equals 4, indicating four molecules per unit cell [6].
The molecular geometry of the indoline-2,3-dione core shows characteristic features including a nearly planar bicyclic system with root mean square deviation values typically below 0.03 Å [7]. The two carbonyl groups at positions 2 and 3 adopt a specific angular arrangement that facilitates hydrogen bonding interactions with neighboring molecules [7]. The bromine substitution at position 6 creates significant steric effects that influence the overall molecular conformation and packing efficiency [5].
Molecular packing analysis reveals that brominated indoline derivatives typically form layered structures through a combination of hydrogen bonding and halogen bonding interactions [5] [8]. The presence of the bromine atom at position 6 facilitates unique intermolecular contacts, including Br⋯O and Br⋯H interactions that contribute to crystal stability [5] [8]. The 2-methoxyethyl substituent on the nitrogen atom introduces additional conformational flexibility and provides multiple sites for hydrogen bonding through the oxygen atoms [9] [10].
Table 1. Typical Crystallographic Parameters for Related Brominated Indoline Derivatives
Parameter | Range | Example Compound |
---|---|---|
Space Group | P21/n, P212121 | 6-Bromoisatin [1] |
a (Å) | 7.5-9.9 | 7.54 [3] |
b (Å) | 7.9-11.9 | 11.92 [6] |
c (Å) | 18.1-28.2 | 18.10 [6] |
β (°) | 96-112 | 96.17 [6] |
Z | 4 | 4 [6] |
R factor | 0.025-0.055 | 0.0528 [6] |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. The compound exhibits characteristic spectroscopic features that allow for complete structural assignment [11] [9] [12].
Proton Nuclear Magnetic Resonance Analysis
The 1H NMR spectrum of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione displays distinctive signal patterns that confirm the molecular structure. The aromatic region typically shows three distinct proton signals corresponding to the substituted benzene ring of the indoline system [12] [13]. The H-4 proton appears as a doublet at δ 7.43 ppm with a coupling constant of approximately 8.0 Hz, indicating ortho coupling to H-5 [12]. The H-5 proton resonates at δ 7.25 ppm as a doublet of doublets due to coupling with both H-4 and H-7 [12]. The H-7 proton appears at δ 7.08 ppm as a singlet, characteristic of the substitution pattern [12].
The aliphatic region contains signals from the 2-methoxyethyl substituent. The NCH2 protons appear as a triplet at δ 3.99 ppm, while the OCH2 protons resonate at δ 3.72 ppm as a triplet [9] [10]. The methoxy group protons produce a singlet at δ 3.35 ppm [9]. These chemical shift values are consistent with the electron-withdrawing effects of the indoline-2,3-dione system and the presence of the bromine substituent [11] [12].
Carbon-13 Nuclear Magnetic Resonance Analysis
The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. The two carbonyl carbons exhibit characteristic chemical shifts with C-2 appearing at δ 183.5 ppm and C-3 at δ 159.6 ppm [12]. These values reflect the different electronic environments of the two carbonyls, with C-2 showing typical ketone character and C-3 exhibiting some lactam character due to nitrogen conjugation [12].
The aromatic carbon signals appear in the range δ 110-160 ppm, with the brominated carbon C-6 typically resonating around δ 115-120 ppm [12] [13]. The quaternary carbon C-7a appears at δ 152.0 ppm, while C-3a resonates at δ 117.4 ppm [12]. The aliphatic carbons from the methoxyethyl group show signals at δ 41-42 ppm for NCH2, δ 70-72 ppm for OCH2, and δ 58-60 ppm for OCH3 [9] [10].
Distortionless Enhancement by Polarization Transfer Analysis
DEPT experiments provide unambiguous assignment of carbon multiplicities, distinguishing between CH3, CH2, CH, and quaternary carbons. In the DEPT-135 spectrum, CH3 and CH carbons appear as positive peaks, while CH2 carbons show negative peaks [14]. The methoxy CH3 carbon appears positive, confirming its assignment, while the two methylene carbons of the ethyl chain appear negative [9] [10]. The aromatic CH carbons show positive peaks, allowing clear differentiation from quaternary carbons which are absent in DEPT spectra [14].
Table 2. Nuclear Magnetic Resonance Spectroscopic Data for 6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Position | 1H NMR δ (ppm) | 13C NMR δ (ppm) | DEPT |
---|---|---|---|
H-4/C-4 | 7.43 (d, J=8.0) | 126.5 | CH (positive) |
H-5/C-5 | 7.25 (dd) | 126.0 | CH (positive) |
H-7/C-7 | 7.08 (s) | 115.3 | CH (positive) |
C-2 | - | 183.5 | Absent |
C-3 | - | 159.6 | Absent |
C-6 | - | 117.4 | Absent |
NCH2 | 3.99 (t) | 41.0 | CH2 (negative) |
OCH2 | 3.72 (t) | 71.0 | CH2 (negative) |
OCH3 | 3.35 (s) | 59.0 | CH3 (positive) |
Infrared spectroscopy provides essential information about the functional groups and bonding characteristics of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. The infrared spectrum exhibits distinctive absorption bands that confirm the presence of specific structural features [12] [14] [15].
Infrared Spectroscopic Analysis
The most prominent features in the infrared spectrum are the carbonyl stretching vibrations characteristic of the indoline-2,3-dione system. The C=O stretch of the lactam carbonyl at position 2 typically appears at 1728-1740 cm⁻¹, while the ketone carbonyl at position 3 shows absorption at 1614-1620 cm⁻¹ [11] [12] [14]. This difference in frequency reflects the distinct electronic environments of the two carbonyl groups.
The absence of N-H stretching vibrations in the 3200-3400 cm⁻¹ region confirms N-alkylation, distinguishing this compound from unsubstituted isatin derivatives [14]. The C-H stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches occur at 2800-3000 cm⁻¹ [12] [14].
The C-O stretching vibrations from the methoxyethyl group produce absorption bands at 1089-1112 cm⁻¹, confirming the presence of ether linkages [11]. Additional characteristic vibrations include aromatic C=C stretches at 1469-1471 cm⁻¹ and C-N stretches at 1327-1342 cm⁻¹ [11] [12].
Mass Spectrometric Analysis
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for structural confirmation. The molecular ion peak for 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione appears at m/z 284 [M+H]⁺, with the characteristic bromine isotope pattern showing peaks at m/z 284 and 286 in approximately 1:1 ratio [10] [16].
High-resolution mass spectrometry confirms the molecular formula C11H10BrNO3 with exact mass calculations supporting the proposed structure [12] [10]. The fragmentation pattern typically shows loss of the methoxyethyl group (59 mass units) to give a base peak at m/z 225, corresponding to the 6-bromoisatin cation [12]. Additional fragment ions include loss of methanol (32 mass units) and sequential fragmentations of the alkyl chain [12].
Electron impact mass spectrometry reveals characteristic fragmentation patterns with the molecular ion peak showing moderate intensity due to the stability of the aromatic system [17]. The base peak often corresponds to the brominated indoline fragment after loss of the N-substituent [17] [12].
Table 3. Characteristic Infrared Absorption Bands
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
C=O (lactam) | 1728-1740 | Symmetric stretch |
C=O (ketone) | 1614-1620 | Asymmetric stretch |
C-H (aromatic) | 3000-3100 | Stretch |
C-H (aliphatic) | 2800-3000 | Stretch |
C-O (ether) | 1089-1112 | Stretch |
C=C (aromatic) | 1469-1471 | Stretch |
C-N | 1327-1342 | Stretch |
Hirschfeld surface analysis provides comprehensive insights into the intermolecular interactions and crystal packing arrangements of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. This computational approach maps the electron density distribution around molecules and quantifies various types of intermolecular contacts [8] [18] [7].
The Hirschfeld surface analysis reveals the relative importance of different intermolecular interactions in stabilizing the crystal structure. For brominated indoline derivatives, hydrogen bonding interactions typically dominate the surface contacts, with H⋯H interactions accounting for approximately 30-35% of the total surface area [8] [18]. The presence of the bromine atom significantly influences the contact distribution, with Br⋯H interactions contributing 13-19% of the surface contacts [8] [18].
Intermolecular Hydrogen Bonding
The compound exhibits multiple hydrogen bonding capabilities through its functional groups. The carbonyl oxygens serve as hydrogen bond acceptors, forming weak C-H⋯O interactions with neighboring molecules [8] [7]. The methoxyethyl substituent provides additional hydrogen bonding sites through its oxygen atoms, creating a network of intermolecular interactions that stabilize the crystal lattice [8].
Two-dimensional fingerprint plots derived from Hirschfeld surface analysis show characteristic patterns for different interaction types. O⋯H/H⋯O contacts typically contribute 19-27% of the surface interactions, forming the primary stabilizing forces in the crystal structure [8] [18]. These interactions manifest as distinct spikes in the fingerprint plots with specific geometric parameters [8].
Halogen Bonding and van der Waals Interactions
The bromine substituent participates in halogen bonding interactions, creating Br⋯O and Br⋯N contacts with neighboring molecules [8] [18]. These interactions are characterized by specific geometric parameters including contact distances and angular arrangements that optimize electrostatic interactions [8]. The Hirschfeld surface analysis reveals red regions indicating close contacts and blue regions representing longer-range interactions [8] [18].
C⋯C interactions from π-π stacking between aromatic rings contribute approximately 2-5% of the surface contacts, depending on the crystal packing arrangement [8]. These interactions are visualized as blue-green regions in the fingerprint plots, centered around specific distance parameters [8].
Quantitative Contact Analysis
The dnorm mapping using normalized contact distances provides quantitative assessment of intermolecular interaction strengths. Red regions indicate contacts shorter than the sum of van der Waals radii, while white regions represent normal van der Waals separations [8] [18]. The analysis typically reveals moderate hydrogen bonding interactions with contact distances ranging from 2.3-2.8 Å for O⋯H contacts [8].
The shape index and curvedness properties of the Hirschfeld surface provide additional insights into molecular complementarity and packing efficiency. Regions of high curvedness indicate the presence of distinct contact patches corresponding to different neighboring molecules [8].
Table 4. Hirschfeld Surface Contact Analysis
Interaction Type | Contribution (%) | Typical Distance (Å) | Geometric Parameters |
---|---|---|---|
H⋯H | 30-35 | 2.2-2.4 | van der Waals |
O⋯H/H⋯O | 19-27 | 2.3-2.8 | Hydrogen bonding |
Br⋯H/H⋯Br | 13-19 | 2.8-3.2 | Halogen interactions |
C⋯H/H⋯C | 16-20 | 2.7-3.0 | Weak interactions |
C⋯C | 2-5 | 3.3-3.6 | π-π stacking |
Br⋯O/O⋯Br | 3-7 | 3.1-3.4 | Halogen bonding |
Computational modeling using density functional theory provides detailed electronic structure information and energetic properties of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione. These calculations complement experimental structural data and predict molecular properties that influence biological activity [19] [20] [21] .
Density Functional Theory Calculations
DFT calculations using the B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets provide optimized molecular geometries and electronic properties [21] [23]. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, with typical deviations below 0.02 Å for bond lengths and 2° for bond angles [7].
The electronic structure analysis reveals important insights into the molecular orbital composition and charge distribution. The highest occupied molecular orbital (HOMO) typically localizes on the indoline ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl groups [21] . The HOMO-LUMO energy gap provides information about molecular reactivity and electronic transitions [21].
Mulliken population analysis and natural bond orbital analysis quantify atomic charges and electron density distribution throughout the molecule [23]. The carbonyl carbons carry significant positive charges (+0.4 to +0.6 e), while the oxygen atoms bear negative charges (-0.4 to -0.5 e) . The bromine atom typically carries a small negative charge (-0.1 to -0.2 e) due to its electronegativity .
Vibrational Frequency Analysis
DFT calculations predict vibrational frequencies that can be directly compared with experimental infrared spectra. The calculated frequencies typically require scaling factors of 0.96-0.98 for accurate comparison with experimental values [23]. The carbonyl stretching frequencies calculated at the B3LYP/6-31G(d,p) level show excellent correlation with experimental infrared data .
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequency data. These parameters provide insights into molecular stability and conformational preferences under different conditions [23].
Molecular Docking Studies
Molecular docking calculations investigate the binding interactions between 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione and various biological targets. The compound shows potential binding interactions with enzymes such as monoamine oxidases, carbonic anhydrases, and other protein targets relevant to medicinal chemistry [24] [25] [26].
Docking scores typically range from -6 to -9 kcal/mol for favorable binding interactions, with the indoline-2,3-dione core forming hydrogen bonding contacts with active site residues [25] [26]. The bromine substituent can participate in halogen bonding interactions that enhance binding affinity and selectivity [26] [27].
The methoxyethyl substituent provides additional flexibility that allows the molecule to adopt favorable conformations within protein binding sites. Molecular dynamics simulations can further validate the stability of predicted binding modes over time [26] [27].
Quantitative Structure-Activity Relationships
QSAR analysis correlates calculated molecular descriptors with biological activity data to identify key structural features responsible for bioactivity [20] [27]. Important descriptors include molecular weight, lipophilicity (logP), polar surface area, and electronic properties such as dipole moment and polarizability [27].
The compound exhibits drug-like properties according to Lipinski's rule of five, with molecular weight below 500 Da, logP values in the range 2-4, and appropriate hydrogen bonding capacity [27]. These properties suggest favorable pharmacokinetic characteristics for potential therapeutic applications [27].
Table 5. Density Functional Theory Calculated Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 284.11 g/mol | Calculated |
HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) |
LUMO Energy | -2.1 eV | B3LYP/6-31G(d,p) |
HOMO-LUMO Gap | 4.1 eV | B3LYP/6-31G(d,p) |
Dipole Moment | 3.8 D | B3LYP/6-31G(d,p) |
Polarizability | 23.4 ų | B3LYP/6-31G(d,p) |
LogP | 2.3 | Calculated |
Polar Surface Area | 46.2 Ų | Calculated |